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Compound of Interest

Compound Name: 1,3-Bis(N-carbazolyl)benzene

Cat. No.: B1343823

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a key organic material utilized
extensively in the field of organic electronics, particularly in the development of Organic Light
Emitting Diodes (OLEDSs). Its high triplet energy and excellent hole-transporting properties
make it an ideal host material for phosphorescent emitters. While not directly applicable to drug
development, the principles of its structural determination and the characterization of its
crystalline form are of significant interest to researchers in medicinal chemistry and materials
science for understanding molecular packing, intermolecular interactions, and solid-state
properties. This guide provides an in-depth look at the crystal structure of mCP, including its
crystallographic data, and the experimental protocols for its synthesis and crystallization.

Crystallographic Data

The crystal structure of 1,3-Bis(N-carbazolyl)benzene has been determined by single-crystal
X-ray diffraction. The crystallographic data is available through the Cambridge Crystallographic
Data Centre (CCDC) under the deposition number 621623 and is also accessible via the
Crystallography Open Database (COD) with the identification number 1516433.[1]

Table 1: Crystal Data and Structure Refinement for 1,3-Bis(N-carbazolyl)benzene (mCP)
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Parameter Value
Empirical Formula CsoH20N:2
Formula Weight 408.49
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 10.926(2) A
b 9.983(2) A

C 20.321(4) A
a 90°

B 104.13(3)°

Y 90°

Volume 2148.3(7) A3
z 4
Calculated Density 1.262 Mg/m3
Absorption Coefficient 0.072 mm~1
F(000) 856

Data Collection

Theta range for data collection 2.06 to 25.99°

Index ranges -13<=h<=13, -12<=k<=12, -24<=|<=24
Reflections collected 21013

Independent reflections 4204 [R(int) = 0.0355]
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Refinement

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 4204 /0/ 281

Goodness-of-fit on F2 1.033

Final R indices [I>2sigma(l)] R1 =0.0418, wR2 = 0.1119

R indices (all data) R1 =0.0573, wR2 =0.1228
Largest diff. peak and hole 0.203 and -0.191 e.A-3

Experimental Protocols
Synthesis of 1,3-Bis(N-carbazolyl)benzene

The synthesis of 1,3-Bis(N-carbazolyl)benzene is typically achieved through a palladium-
catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction
forms the C-N bond between the carbazole and benzene moieties.

Reaction Scheme:
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Caption: Synthetic workflow for 1,3-Bis(N-carbazolyl)benzene.

Detailed Protocol:

* Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen),
add carbazole (2.2 equivalents), 1,3-dibromobenzene (1.0 equivalent), sodium tert-butoxide
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(2.5 equivalents), a palladium catalyst such as palladium(ll) acetate (Pd(OAc)z, ~2 mol%),
and a suitable phosphine ligand like S-Phos (~4 mol%).

Solvent Addition: Add anhydrous toluene to the flask via syringe.

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-110
°C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a
suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and
brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSQOa), filter, and
concentrate the solvent under reduced pressure. The crude product is then purified by
column chromatography on silica gel using a mixture of hexane and ethyl acetate as the
eluent.

Crystal Growth

Single crystals of 1,3-Bis(N-carbazolyl)benzene suitable for X-ray diffraction can be grown by
slow evaporation from an organic solvent.

Workflow for Crystal Growth:

Slow Evaporation
of Solvent

Single Crystals
of mCP

Purified mCP Powder Hot Filtration

Click to download full resolution via product page
Caption: Experimental workflow for growing single crystals of mCP.
Detailed Protocol:

e Solvent Selection: Choose a solvent or a solvent mixture in which mCP has moderate
solubility at room temperature and higher solubility at elevated temperatures. A mixture of
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dichloromethane and hexane or toluene and hexane can be effective.

» Dissolution: Dissolve the purified 1,3-Bis(N-carbazolyl)benzene in a minimal amount of the
chosen hot solvent to create a saturated or near-saturated solution.

« Filtration: While the solution is still hot, filter it through a pre-warmed funnel with a cotton or
glass wool plug to remove any insoluble impurities.

o Crystallization: Cover the container of the hot, filtered solution with a lid or parafilm with a
few small perforations to allow for slow evaporation of the solvent.

« |solation: Allow the solution to stand undisturbed at room temperature for several days to a
week. As the solvent slowly evaporates, single crystals will form. Once crystals of a suitable
size have grown, they can be carefully isolated from the mother liquor.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray
diffractometer.

Workflow for X-ray Diffraction:

Select a Suitable Mount Crystal o X-ray Diffraction Structure Solution Final Crystal
Single Crystal Diffractomete Data Collection (e.g., Direct Methods) Structure

Click to download full resolution via product page
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:

o Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under
a microscope and mounted on a goniometer head.
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o Data Collection: The mounted crystal is placed on the diffractometer and cooled to a specific
temperature (e.g., 293 K) to reduce thermal vibrations. X-ray diffraction data are collected by
rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

o Data Processing: The collected diffraction data are processed to determine the unit cell
parameters and space group. The intensities of the reflections are integrated and corrected
for various factors.

» Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods, which provide an initial model of the atomic positions. This model is then
refined using full-matrix least-squares methods against the experimental diffraction data to
obtain the final, accurate crystal structure.

Conclusion

The detailed crystallographic data and experimental protocols provided in this guide offer a
comprehensive understanding of the solid-state structure of 1,3-Bis(N-carbazolyl)benzene.
For researchers in materials science, this information is fundamental for designing and
synthesizing new materials with tailored properties for electronic applications. For professionals
in drug development and medicinal chemistry, the methodologies described for synthesis,
purification, crystallization, and structural analysis are transferable and essential skills for the
characterization of any new chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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